5-Phenoxypyridine-2-carbonitrile

Overview

Description

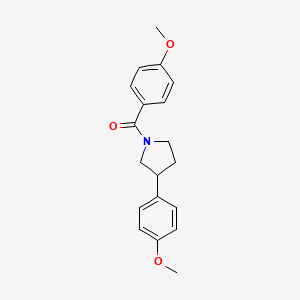

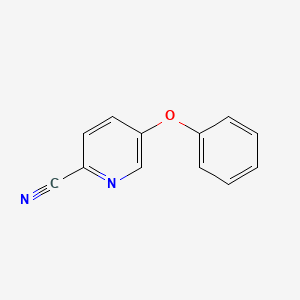

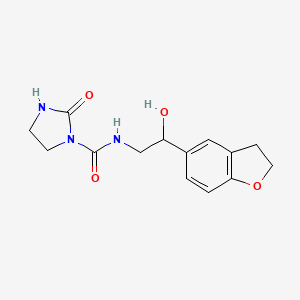

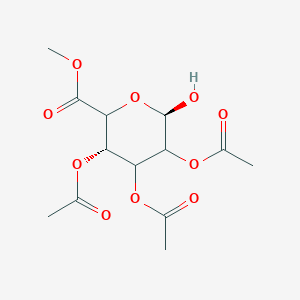

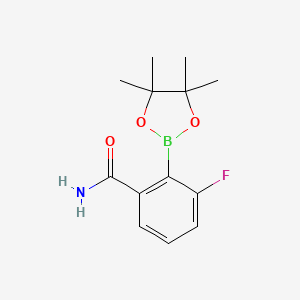

5-Phenoxypyridine-2-carbonitrile is a chemical compound with the molecular formula C12H8N2O and a molecular weight of 196.21 . It is a powder in physical form .

Molecular Structure Analysis

The IUPAC name for this compound is 5-phenoxy-2-pyridinecarbonitrile . The InChI code for this compound is 1S/C12H8N2O/c13-8-10-6-7-12(9-14-10)15-11-4-2-1-3-5-11/h1-7,9H .Scientific Research Applications

Environmental and Corrosion Inhibition

Research into chromenopyridine derivatives, including those related to 5-Phenoxypyridine-2-carbonitrile structures, has demonstrated significant potential in environmental applications, particularly as corrosion inhibitors. For instance, chromenopyridine derivatives were found to be effective, environmentally friendly corrosion inhibitors for N80 steel in hydrochloric acid, showcasing high inhibition efficiencies and fitting the Langmuir adsorption isotherm model. This application is crucial for industries dealing with corrosive environments, suggesting that compounds related to this compound could offer substantial benefits in reducing material degradation and promoting sustainability (Ansari, Quraishi, & Singh, 2017).

Synthesis and Characterization for Material Sciences

Studies on the synthesis, X-ray, and spectroscopic analysis of related pyridine carbonitrile compounds have contributed to material sciences by offering insights into their structural and optical properties. These investigations provide foundational knowledge for the development of new materials with tailored properties for specific applications. For example, the synthesis and characterization of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile highlighted its potential in optical applications due to its absorption and fluorescence properties (Jukić et al., 2010).

Anticancer Research

The exploration of 2-methoxypyridine-3-carbonitrile derivatives has extended into the realm of anticancer research, with certain compounds exhibiting promising antiproliferative effects against liver, prostate, and breast cancer cell lines. This research underscores the potential of this compound analogs in the development of new anticancer agents, highlighting the versatility and significant therapeutic value of these compounds (Al‐Refai et al., 2019).

Heavy Metal Ion Adsorption

The functionalization of polymers with pyridine carbonitrile groups has led to the creation of novel adsorbents capable of removing heavy metal ions from aqueous solutions. This application is particularly relevant for environmental cleanup and water treatment technologies, demonstrating the utility of this compound derivatives in addressing pollution and enhancing water purity (Zhang et al., 2014).

Molecular Docking and Drug Design

Computational studies on derivatives of this compound have explored their potential as inhibitors of specific proteins, contributing to drug discovery and design efforts. For example, computational assessments of 5-bromo-3-nitropyridine-2-carbonitrile shed light on its potential biological significance and interactions with target proteins, offering a pathway for the development of new therapeutic agents (Arulaabaranam et al., 2021).

Safety and Hazards

Future Directions

Phenoxypyridine, the bioisostere of diaryl ethers, has been widely introduced into bioactive molecules as an active scaffold . This suggests that 5-Phenoxypyridine-2-carbonitrile and its derivatives could have potential applications in the development of new pesticides and other bioactive compounds .

Properties

IUPAC Name |

5-phenoxypyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O/c13-8-10-6-7-12(9-14-10)15-11-4-2-1-3-5-11/h1-7,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQLUIDMQSVTQBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CN=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

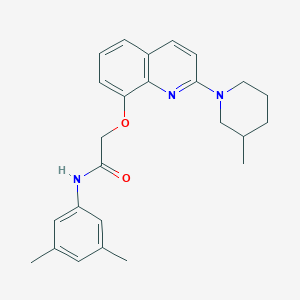

![N-[(2-Fluoro-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)methyl]but-2-ynamide](/img/structure/B2406873.png)